molecular formula C13H9NO4 B1301204 2-nitro-11H-dibenzo[b,e][1,4]dioxepine CAS No. 102492-62-6

2-nitro-11H-dibenzo[b,e][1,4]dioxepine

Cat. No. B1301204
CAS RN: 102492-62-6
M. Wt: 243.21 g/mol
InChI Key: SUILBQMWSCUVNS-UHFFFAOYSA-N
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Description

The compound 2-nitro-11H-dibenzo[b,e][1,4]dioxepine is a polynitroaromatic compound that is related to a class of substances with significant synthetic utility. These compounds are often used as precursors or intermediates in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and other areas of chemical research .

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]oxazepin-11(10H)-ones can be achieved through intramolecular nucleophilic substitution reactions starting from 2-nitrobenzoic acids . Another approach involves the use of o-nitrochloro derivatives of benzene and pyridine to construct tricyclic systems . Additionally, asymmetric alkynylation of seven-membered cyclic imines has been developed to synthesize 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives . These methods highlight the versatility of nitroaromatic compounds in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of dibenzo[b,f]azepin-2-one and its derivatives was elucidated using NMR, which confirmed the positions of substituents in the molecule . Similarly, NOE experiments have been used to confirm the structure of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the displacement of nitro groups by nucleophiles. For example, the nitro group in position 3 of 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one is displaced first, which is a contrast to earlier results for nitro-substituted benzoannulated five-membered heterocycles . The nitro group in dibenzo[b,f][1,4]oxazepin-11(10H)-ones can also be replaced by O- and S-nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of nitro groups. The reactivity of the nitro group and its position within the heterocyclic system can significantly affect the compound's behavior in chemical reactions. For example, the increased steric hindrance for peri-nitro group displacement in seven-membered heterocycles compared to five-membered ones has been noted . The presence of nitro groups also allows for further functionalization of the molecule, as seen in the synthesis of analogues of the antidepressant drug Sintamil .

Scientific Research Applications

Synthesis Techniques

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides has been demonstrated, highlighting the method's efficiency in producing these compounds, including variants with the nitro group replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, recent advances in the synthesis of Dibenzo[b,f][1,4]oxazepine (DBO) derivatives showcase various methods, including cyclocondensation and Ugi four-component reaction followed by intramolecular O-arylation, illustrating the diverse pharmacological activities of DBO derivatives and their growing interest in pharmaceutical research (Zaware & Ohlmeyer, 2015).

Medicinal Chemistry Applications

Compounds containing the dibenzo[b,e]azepine system, such as diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, show potential activity in treating various diseases. A developed synthetic route involves acid-catalyzed intramolecular Friedel-Crafts cyclization, indicating their use as precursors in synthesizing analogs of anti-allergenic, antidepressant, and antihistaminic drugs (Quintero et al., 2016).

Chemical Properties and Reactions

Research into the chemical properties and reactions of related compounds, like 11-R-dibenzo[b,e][1,4]diazepin-1-ones, has shown that these compounds can act as effective and selective fluorescent chemosensors for Cd2+ cations, revealing their utility in detecting specific metal ions (Tolpygin et al., 2012). This highlights the broader applicability of such compounds beyond pharmaceuticals into analytical chemistry.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-nitro-6H-benzo[b][1,4]benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUILBQMWSCUVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the main focus of the research paper "Synthesis and Acylation of 2-Nitro-11H-dibenzo(b,e)(1,4)dioxepine"?

A1: The research paper focuses on the synthesis and subsequent acylation reactions of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine []. While the abstract does not delve into specific applications, it suggests the study explores the chemical reactivity and potential derivatization of this compound. This information could be valuable for researchers interested in organic synthesis or exploring the potential of this compound as a building block for more complex molecules.

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